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Cat. No.: B022017

This guide provides troubleshooting advice and answers to frequently asked questions
regarding high background issues encountered during long non-coding RNA (IncRNA) Northern
blot experiments.

Troubleshooting Guide: High Background

High background on a Northern blot can obscure the specific signal of your IncRNA of interest,
making data interpretation difficult. The following section addresses common causes of high
background and provides systematic steps to resolve them.

Question: | am observing a high, generalized
background across my entire membrane. What are the
likely causes and how can I fix this?

Answer: A diffuse, blotchy, or speckled background across the entire membrane is often due to
issues with the probe, hybridization, or membrane handling.

Potential Causes & Solutions:
e Probe Issues:

o High Probe Concentration: Using too much probe is a common cause of high background.
For non-isotopically labeled probes, concentrations of around 10 pM for DNA probes and
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0.1 nM for RNA probes are recommended.[1] For in vitro transcribed RNA probes, a
concentration of 100 ng per mL of hybridization buffer can be a good starting point.[2]

o Unincorporated Nucleotides: Residual unincorporated labeled nucleotides from the probe
synthesis reaction can cause speckling on the membrane.[1] It is crucial to purify your
probe after labeling to remove them.

o Probe Quality: Degraded or poor-quality probes can contribute to background. Always
check probe integrity before use.

e Hybridization & Washing Conditions:

o Sub-optimal Hybridization Temperature: Hybridization temperatures that are too low can
lead to non-specific binding of the probe to the membrane and other nucleic acids.[1] Start
with a higher hybridization temperature and gradually decrease it to find the optimal
balance between signal and background. For many applications, 68°C is a suitable
starting point for both prehybridization and hybridization.[2]

o Insufficient Blocking: Inadequate blocking of the membrane before adding the probe will
result in the probe non-specifically binding to the membrane surface. Ensure you are using
a high-quality blocking agent and incubating for a sufficient amount of time (e.g., 30
minutes to 3 hours).[2]

o Ineffective Washing: Post-hybridization washes are critical for removing non-specifically
bound probe. Use stringent wash conditions, which typically involve low salt
concentrations and high temperatures.[3][4] A common high-stringency wash buffer is 0.1x
SSC with 0.1% SDS.[2][3]

e Membrane Handling:

o Dried Membrane: Allowing the membrane to dry out at any point after prehybridization can
cause high background.[2]

o Mishandling: Contaminants from skin oils or powder from gloves can create blotchy
backgrounds. Always handle the membrane with forceps.[1]
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Question: My Northern blot shows a smear through the
lane of my IncRNA. What could be the problem?

Answer: A smear within the lane often points to issues with the RNA sample, hybridization
conditions, or excessive probe concentration.

Potential Causes & Solutions:

* RNA Degradation: Degraded RNA will appear as a smear rather than a distinct band. It is
crucial to maintain an RNase-free environment throughout the entire Northern blotting
procedure to prevent RNA degradation.[5]

o Low Stringency Hybridization: Hybridization conditions that are not stringent enough can
result in the probe binding to partially homologous sequences or degraded RNA fragments,
causing a smear.[1] Try increasing the hybridization temperature.

» High Probe Concentration: As with generalized high background, an excessive amount of
probe can lead to non-specific binding and a smeared appearance in the lane.[1]

Question: | am seeing non-specific bands, including
bands corresponding to ribosomal RNA (rRNA). How
can | get rid of these?

Answer: The appearance of non-specific bands, particularly at the locations of 18S and 28S
rRNA, is a common issue due to the high abundance of these molecules.

Potential Causes & Solutions:

o Cross-Hybridization to rRNA: The probe may have some sequence homology to rRNAs, or
the sheer abundance of rRNA can trap the probe non-specifically.[1]

o Increase Wash Stringency: Performing high-stringency washes at an elevated temperature
can help to remove the probe from non-target sequences.[1][4]

o Optimize Hybridization Temperature: A higher hybridization temperature will favor more
specific probe binding.[1][3]
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o Use Formamide in Hybridization Buffer: The addition of formamide to the hybridization
buffer can help to prevent cross-hybridization of an RNA probe to ribosomal RNA.[6]

o Probe Design: Ensure your probe is designed to be specific for your INcCRNA of interest
and has minimal homology to other RNAs.

Frequently Asked Questions (FAQSs)

Q1: What is the optimal concentration for my INcCRNA probe?

Al: The optimal probe concentration needs to be determined empirically. However, good
starting points are 10 pM for non-isotopically labeled DNA probes, 0.1 nM for non-isotopically
labeled RNA probes[1], and 100 ng/mL for DIG-labeled RNA probes synthesized by in vitro
transcription[2].

Q2: How can | ensure my RNA is not degraded?

A2: To prevent RNA degradation, it is essential to use RNase-free reagents and bake all
glassware. Always wear gloves and work in a clean environment. The integrity of your RNA can
be checked by running a small amount on a denaturing agarose gel and visualizing the 18S
and 28S ribosomal RNA bands. Sharp, distinct bands are indicative of intact RNA.

Q3: What are the key components of low and high stringency wash buffers?
A3: The stringency of a wash is determined by the salt concentration and the temperature.

e Low Stringency Buffer: Typically contains a higher salt concentration, for example, 2x SSC
with 0.1% SDS.[2][3]

¢ High Stringency Buffer: Contains a lower salt concentration, such as 0.1x SSC with 0.1%
SDS.[2][3] Washes are often performed at room temperature for low stringency and at an
elevated temperature (e.g., 68°C) for high stringency.[2]

Q4: Can | strip and re-probe my IncRNA Northern blot?

A4: Yes, membranes can often be stripped and re-probed. A common method for stripping is to
use a hot 0.1% (w/v) SDS solution.[6] However, it's important to note that stripping can
sometimes be harsh and may lead to a loss of the target RNA from the membrane, potentially
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resulting in a weaker signal upon re-probing. It is generally recommended to probe for lower
abundance targets first.[6]

Quantitative Data Summary

Recommended
Parameter . Source
Value/Condition

DNA Probe Concentration

: . 10 pM [1]
(non-isotopic)
RNA Probe Concentration

_ . 0.1 nM [1]
(non-isotopic)
In Vitro Transcribed RNA 100 ng/mL of hybridization 2]
Probe Conc. buffer
Hybridization Temperature 68°C (starting point) [2]
Low Stringency Wash Buffer 2x SSC, 0.1% SDS [2][3]
High Stringency Wash Buffer 0.1x SSC, 0.1% SDS [2][3]
UV Cross-linking Energy (RNA

40,000 pJoules/cm? [6]

probes)

Experimental Protocols
Protocol: High Stringency Post-Hybridization Wash

« Following hybridization, remove the membrane from the hybridization solution.

e Wash the membrane twice in a Low Stringency Buffer (2x SSC, 0.1% SDS) at room
temperature for 5 minutes each time with gentle agitation.[2]

o Pre-warm a sufficient volume of High Stringency Buffer (0.1x SSC, 0.1% SDS) to 68°C.[2]

o Wash the membrane twice in the pre-warmed High Stringency Buffer at 68°C for 15 minutes
each time with shaking.[7] For particularly high background, the duration of these washes
can be extended.
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Visualizing the Troubleshooting Workflow
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Caption: Troubleshooting workflow for high background in IncRNA Northern blots.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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